18,19-dehydrocorynoxinic acid B

Neuroinflammation Microglia Nitric Oxide

18,19-Dehydrocorynoxinic acid B (DCAB) is a specific oxindole alkaloid enantiomer isolated from Uncaria rhynchophylla. It belongs to the rhynchophylline-type class but is structurally and functionally distinguished by its C-16 carboxylic acid moiety, which directly determines its bioactivity profile relative to the more prevalent C-16 methyl ester alkaloids.

Molecular Formula C21H24N2O4
Molecular Weight 368.4 g/mol
Cat. No. B1261343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name18,19-dehydrocorynoxinic acid B
Synonyms18,19-dehydrocorynoxinic acid B
Molecular FormulaC21H24N2O4
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESCOC=C(C1CC2C3(CCN2CC1C=C)C4=CC=CC=C4NC3=O)C(=O)O
InChIInChI=1S/C21H24N2O4/c1-3-13-11-23-9-8-21(16-6-4-5-7-17(16)22-20(21)26)18(23)10-14(13)15(12-27-2)19(24)25/h3-7,12-14,18H,1,8-11H2,2H3,(H,22,26)(H,24,25)/b15-12+/t13-,14+,18+,21-/m1/s1
InChIKeyZGSZUQKKUBVUPV-HCFCNZAZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





18,19-Dehydrocorynoxinic Acid B: A C-16 Carboxylic Acid Oxindole Alkaloid Reference Standard for Metabolite and Differentiation Studies


18,19-Dehydrocorynoxinic acid B (DCAB) is a specific oxindole alkaloid enantiomer isolated from Uncaria rhynchophylla [1]. It belongs to the rhynchophylline-type class but is structurally and functionally distinguished by its C-16 carboxylic acid moiety, which directly determines its bioactivity profile relative to the more prevalent C-16 methyl ester alkaloids [1]. Its primary documented role is as a specific isomer within a natural product pair, a known mammalian metabolite of isocorynoxeine, and a chemical marker for botanical authentication [2].

Why Rhynchophylline or Corynoxeine Cannot Substitute for 18,19-Dehydrocorynoxinic Acid B in Target-Specific Assays


Generic substitution within the Uncaria alkaloid class is precluded by a critical structure–activity relationship (SAR) divergence at position C-16. Procurement of major C-16 methyl ester alkaloids (e.g., corynoxeine, rhynchophylline) cannot replace 18,19-dehydrocorynoxinic acid B for studies targeting neuroinflammatory modulation, metabolite tracing, or botanical authentication. Direct comparative assays demonstrate that the presence of the C-16 carboxylic acid group in DCAB results in a >5-fold decrease in LPS-induced NO inhibitory activity (IC50 >100 μM) compared to the 13.7–19.0 μM range observed for its C-16 methyl ester analogs [1]. Furthermore, DCAB is a distinct stereochemical entity; its enantiomeric counterpart, 18,19-dehydrocorynoxinic acid, is co-isolated as a separate compound, and the two are identified as downstream metabolites of isocorynoxeine rather than corynoxeine, dictating that only DCAB is relevant in specific metabolic pathway elucidation [2].

Quantitative Evidence Guide: Differentiating 18,19-Dehydrocorynoxinic Acid B from Closest Analogs


18,19-Dehydrocorynoxinic Acid B Abolishes LPS-Induced NO Inhibitory Activity Relative to C-16 Ester Analogs

In a direct head-to-head assay system under identical conditions, 18,19-dehydrocorynoxinic acid B (DCAB) and its enantiomer 18,19-dehydrocorynoxinic acid (DCA) exhibit only weak inhibition of LPS-induced NO release in primary cultured rat cortical microglia (IC50 >100 μM). This is in stark contrast to the four co-isolated C-16 methyl ester rhynchophylline-type alkaloids—corynoxeine, isocorynoxeine, rhynchophylline, and isorhynchophylline—which demonstrate potent inhibitory activity with IC50 values of 13.7–19.0 μM [1]. The data establish that the C-16 carboxylic acid group, as opposed to the methyl ester, is a critical negative determinant for NO inhibitory potency in this microglial model.

Neuroinflammation Microglia Nitric Oxide

Isomer-Specific Neuroprotective Inactivity of 18,19-Dehydrocorynoxinic Acid B Versus Parent Drug Isocorynoxeine

18,19-Dehydrocorynoxinic acid B (DCAB), identified as a known urinary metabolite of isocorynoxeine (ICN), was assessed for its neuroprotective activity against glutamate-induced cell death in HT22 hippocampal cells. The parent drug isocorynoxeine exhibited a significant neuroprotective effect at the maximum tested concentration, whereas DCAB (referred to as M-3, M-6, M-7, or M-10 in the metabolite panel alongside DCA) displayed little or weak neuroprotective activity [1]. This loss of function upon metabolic oxidation to the C-16 acid confirms that DCAB cannot replicate the neuroprotective efficacy of its parent compound ICN in this assay model.

Neuroprotection Glutamate Toxicity Metabolite Activity

Chromatographic Differentiation of 18,19-Dehydrocorynoxinic Acid B from Its Enantiomer as a Chemical Marker for U. rhynchophylla Authentication

In validated HPLC-DAD-APCI/MS methods developed for profiling Uncaria rhynchophylla hooks and leaves, 18,19-dehydrocorynoxinic acid B (DCAB) and its enantiomer 18,19-dehydrocorynoxinic acid (DCA) are resolved and identified as distinct chromatographic peaks with separate retention characteristics [1]. The alkaloid profiling studies demonstrate that DCAB and DCA are not merely interchangeable isomers but serve as differential markers for specific plant parts (leaves versus hooks) and for distinguishing U. rhynchophylla from other Uncaria species in quality control applications.

Botanical Authentication HPLC-MS Quality Control

Metabolic Pathway Specificity: 18,19-Dehydrocorynoxinic Acid B Derives Exclusively from Isocorynoxeine, Not Corynoxeine

Pharmacokinetic and metabolic pathway studies confirm that 18,19-dehydrocorynoxinic acid (DCA, the enantiomeric pair including DCAB) and 5-oxoisocorynoxeinic acid are key and predominant metabolites formed from isocorynoxeine (ICN) via rapid and extensive first-pass metabolism mediated by cytochrome P450 enzymes in both rat and human liver microsomes [1]. Critically, DCA/DCAB are not reported as metabolites of the epimer corynoxeine (CN). This substrate-specific metabolic fate means that DCAB is an exclusive biomarker of ICN administration or exposure, and cannot be used interchangeably with corynoxeine-derived metabolites in pharmacokinetic tracing or drug–drug interaction studies.

Drug Metabolism CYP450 Pharmacokinetics

Procurement-Driven Application Scenarios Where 18,19-Dehydrocorynoxinic Acid B Provides Definitive Value


Negative Control and SAR Probe in Neuroinflammation Drug Discovery

For laboratories screening Uncaria-derived compounds for microglial anti-inflammatory activity, 18,19-dehydrocorynoxinic acid B (>100 μM IC50 in LPS-induced NO assay) [1] functions as a definitive negative control against the active C-16 methyl ester analogs (IC50 13.7–19.0 μM). Its inclusion permits rigorous SAR interpretation that the C-16 carboxylic acid modification abolishes potency, guiding medicinal chemistry efforts away from this substitution pattern when targeting NO-mediated neuroinflammation.

Reference Standard for Isocorynoxeine Metabolite Identification in Preclinical ADME Studies

In pharmacokinetic and drug metabolism studies of isocorynoxeine (ICN), 18,19-dehydrocorynoxinic acid B serves as an essential reference standard for confirming the identity of the inactive C-16 carboxylic acid urinary metabolite [1]. Its procurement is necessary to avoid misassigning this metabolite peak in LC-MS chromatograms, given that the parent drug (ICN) retains neuroprotective activity in glutamate-induced HT22 cell death models while DCAB does not.

Chromatographic Peak Confirmation in Uncaria rhynchophylla Botanical Authentication and Quality Control

Analytical laboratories performing species authentication or plant part differentiation of Uncaria rhynchophylla require authentic 18,19-dehydrocorynoxinic acid B as a reference standard to confirm peak identity in HPLC-DAD-APCI/MS profiling [1]. Misidentification of DCAB with its enantiomer DCA or other co-eluting alkaloids would compromise the reliability of chemical fingerprinting used for QC batch release of botanical raw materials.

Substrate-Specific Metabolic Pathway Tracing: Distinguishing Isocorynoxeine from Corynoxeine Administration

In forensic or clinical pharmacokinetic investigations where both isocorynoxeine and its epimer corynoxeine may be present, the exclusive formation of DCA/DCAB from ICN metabolism [1] makes 18,19-dehydrocorynoxinic acid B a definitive biomarker. Procurement of the authentic standard is critical to unambiguously attribute the presence of this metabolite in biological matrices to prior ICN exposure rather than CN ingestion.

Quote Request

Request a Quote for 18,19-dehydrocorynoxinic acid B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.